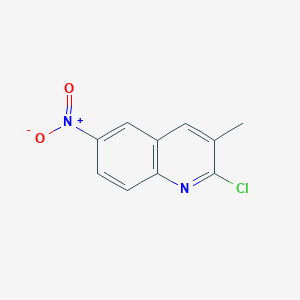

2-chloro-3-methyl-6-nitroQuinoline

描述

Structure

3D Structure

属性

分子式 |

C10H7ClN2O2 |

|---|---|

分子量 |

222.63 g/mol |

IUPAC 名称 |

2-chloro-3-methyl-6-nitroquinoline |

InChI |

InChI=1S/C10H7ClN2O2/c1-6-4-7-5-8(13(14)15)2-3-9(7)12-10(6)11/h2-5H,1H3 |

InChI 键 |

NHIDQEPZBFZZKQ-UHFFFAOYSA-N |

规范 SMILES |

CC1=CC2=C(C=CC(=C2)[N+](=O)[O-])N=C1Cl |

产品来源 |

United States |

Synthetic Methodologies for 2 Chloro 3 Methyl 6 Nitroquinoline and Its Intermediates

Historical and Contemporary Approaches to Quinoline (B57606) Core Synthesis Relevant to 2-chloro-3-methyl-6-nitroQuinoline

The synthesis of the quinoline nucleus is a cornerstone of heterocyclic chemistry, with several classical methods developed in the late 19th century still forming the basis for contemporary approaches. organicreactions.org These methods, while not always directly producing this compound, are fundamental to creating the core scaffold upon which the desired substituents can be installed.

Skraup Synthesis and its Modifications

The Skraup synthesis, first reported by Czech chemist Zdenko Hans Skraup in 1880, is a foundational method for producing quinolines. wikipedia.orgiipseries.org The classic reaction involves heating an aromatic primary amine, such as aniline (B41778), with glycerol (B35011), concentrated sulfuric acid, and an oxidizing agent like nitrobenzene. wikipedia.orgorganicreactions.org The reaction proceeds through the dehydration of glycerol to acrolein, which then undergoes a conjugate addition with the aniline, followed by cyclization and oxidation to form the quinoline ring. pharmaguideline.commdpi.com

For the synthesis of a 6-nitroquinoline (B147349) derivative, a key modification is the use of a pre-substituted aniline. Specifically, starting with p-nitroaniline would directly place the nitro group at the 6-position of the resulting quinoline ring. researchgate.net However, the traditional Skraup synthesis is generally not suitable for introducing substituents into the pyridine (B92270) ring (positions 2, 3, and 4). organicreactions.org While modifications exist that use substituted acroleins or vinyl ketones instead of glycerol to achieve substitution on the hetero-ring, the harsh, strongly acidic, and often violently exothermic conditions of the Skraup reaction limit its applicability for complex or sensitive substrates. mdpi.comresearchgate.netrsc.org

Table 1: Overview of the Skraup Synthesis

| Feature | Description |

|---|---|

| Reactants | Aromatic primary amine, glycerol, sulfuric acid, oxidizing agent. wikipedia.org |

| Key Intermediate | Acrolein (formed in situ from glycerol). pharmaguideline.com |

| Mechanism | Michael addition, cyclization, dehydration, oxidation. mdpi.com |

| Relevance to Target | Use of p-nitroaniline yields 6-nitroquinoline directly. researchgate.net |

| Limitations | Harsh conditions; poor control over substitution on the pyridine ring. organicreactions.orgmdpi.com |

Combe's Quinoline Synthesis Adaptations

The Combes synthesis provides a route to 2,4-disubstituted quinolines. iipseries.org This method involves the condensation of an arylamine with a β-diketone in the presence of an acid catalyst, typically sulfuric acid. rsc.orgwikipedia.org The reaction first forms a β-amino enone (a Schiff base intermediate), which is then cyclized under heat to yield the quinoline product. iipseries.orgwikipedia.org

To generate a quinoline with a methyl group at the 2-position, a reactant like acetylacetone (B45752) could be used. If p-nitroaniline were used as the arylamine, this would lead to the formation of a 2,4-dimethyl-6-nitroquinoline. While this does not produce the target compound, it demonstrates a viable strategy for installing the 2-methyl and 6-nitro groups onto the quinoline core. The regioselectivity of the cyclization can be influenced by the substituents on the aniline and the structure of the diketone. wikipedia.org

Table 2: Overview of the Combes Synthesis

| Feature | Description |

|---|---|

| Reactants | Arylamine, β-diketone, acid catalyst. wikipedia.org |

| Key Intermediate | Schiff base/Enamine. wikipedia.org |

| Mechanism | Condensation followed by acid-catalyzed cyclodehydration. nih.gov |

| Relevance to Target | Can produce 2-methyl-6-nitro substituted quinoline cores. |

| Primary Products | Typically yields 2,4-disubstituted quinolines. iipseries.org |

Friedlander Synthesis and Related Condensation Reactions

The Friedländer synthesis is a highly versatile method that involves the condensation of a 2-aminobenzaldehyde (B1207257) or a 2-aminoketone with a compound containing a reactive α-methylene group (a CH₂ group adjacent to a carbonyl). organicreactions.orgorganic-chemistry.org The reaction can be catalyzed by acids or bases. organicreactions.orgwikipedia.org

Two primary mechanistic pathways are proposed: one begins with an aldol (B89426) addition followed by condensation to form an imine, while the other starts with the formation of a Schiff base followed by an intramolecular aldol condensation. wikipedia.org This method is particularly powerful because the choice of reactants allows for precise control over the substitution pattern of the resulting quinoline. For the synthesis of a precursor to this compound, one could theoretically start with 2-amino-5-nitroacetophenone. The reaction of this aminoketone with an appropriate carbonyl compound could establish the 3-methyl substituent, leading to a 2,3-dimethyl-6-nitroquinoline framework which would require subsequent modification. The versatility and generally milder conditions compared to the Skraup synthesis make the Friedländer approach a valuable tool for constructing highly substituted quinolines. jk-sci.com

Multi-step Synthetic Routes to this compound

The specific substitution pattern of this compound necessitates a targeted, multi-step synthetic approach. This typically involves the initial formation of a quinoline precursor with the correct methyl and nitro group placement, followed by chlorination.

Cyclization Reactions in the Formation of Quinoline Precursors

A direct and effective method for synthesizing the 2-methyl-6-nitroquinoline (B57331) core is the Doebner-von Miller reaction, which is a modification of the Skraup synthesis. jptcp.com In a documented example, 2-methyl-6-nitroquinoline was synthesized by reacting 4-nitroaniline (B120555) with crotonaldehyde (B89634) in the presence of concentrated hydrochloric acid. nih.gov This cyclization reaction directly incorporates the nitro group at position 6 (from the 4-nitroaniline) and the methyl group at position 2 (from the crotonaldehyde), providing a key intermediate. nih.gov

Another powerful cyclization strategy is the Conrad-Limpach-Knorr synthesis, which involves the reaction of an aniline with a β-ketoester. pharmaguideline.comjptcp.com A synthetic route for a closely related compound, 4-chloro-6-methoxy-2-methyl-3-nitroquinoline, starts with the cyclization of 4-methoxyaniline with ethyl acetoacetate (B1235776) in polyphosphoric acid. atlantis-press.comresearchgate.net This reaction forms a 6-methoxy-2-methylquinolin-4-ol (B94542) intermediate. atlantis-press.comresearchgate.net Applying this logic to the target compound, reacting 4-nitroaniline with ethyl acetoacetate would be expected to produce the crucial intermediate, 2-methyl-6-nitroquinolin-4-ol (B73008). This quinolin-4-ol (or its tautomer, a quinolin-4-one) is the direct precursor for the final chlorination step.

Regioselective Nitration Strategies for Introducing the Nitro Group at Position 6

Achieving the correct placement of the nitro group at the C-6 position is a critical challenge. Direct nitration of a pre-formed quinoline ring often leads to a mixture of products, typically the 5-nitro and 8-nitro isomers, due to the directing effects of the heterocyclic nitrogen atom. pharmaguideline.com Therefore, more regioselective strategies are required.

The most effective strategy is to begin the synthesis with an aniline that already contains the nitro group in the desired location. As described previously, the use of 4-nitroaniline as a starting material in cyclization reactions like the Doebner-von Miller or Conrad-Limpach syntheses ensures that the nitro group is unambiguously placed at the 6-position of the final quinoline ring. researchgate.netnih.gov This approach bypasses the challenges of regioselective nitration on the quinoline core itself.

Once the 2-methyl-6-nitroquinolin-4-ol intermediate is formed, the final step is the introduction of the chlorine atom at the 4-position. This is typically achieved through a chlorination reaction using a reagent such as phosphorus oxychloride (POCl₃). atlantis-press.comresearchgate.net This reaction converts the hydroxyl group of the quinolin-4-ol into a chloro group, yielding the final product. However, for the title compound, the nitration would have to occur at the 3-position of the 2-methyl-6-nitroquinolin-4-ol intermediate, followed by chlorination. A documented synthesis for a similar compound involved nitrating 6-methoxy-2-methylquinolin-4-ol using nitric acid in propionic acid, followed by chlorination with phosphorus oxychloride. atlantis-press.comresearchgate.net This highlights a common sequence: cyclization to a quinolin-4-ol, nitration, and then chlorination.

Table 3: Multi-Step Synthesis Outline

| Step | Reaction | Reactants | Product |

|---|---|---|---|

| 1 | Cyclization | 4-nitroaniline + Ethyl acetoacetate | 2-methyl-6-nitroquinolin-4-ol |

| 2 | Nitration | 2-methyl-6-nitroquinolin-4-ol + Nitrating agent (e.g., HNO₃) | 2-methyl-3,6-dinitroquinolin-4-ol |

| 3 | Chlorination | 2-methyl-3,6-dinitroquinolin-4-ol + Chlorinating agent (e.g., POCl₃) | 4-chloro-2-methyl-3,6-dinitroquinoline* |

*Note: The table outlines a plausible route based on similar syntheses. The final product shown is a dinitro- compound. To achieve the title compound, a different sequence or protecting group strategy might be necessary to selectively nitrate (B79036) the 3-position without an existing 6-nitro group, or to start with a precursor that allows for sequential introduction of the nitro groups. A more direct route involves the synthesis of 2-methyl-6-nitroquinoline, followed by chlorination and then nitration, though the regioselectivity of the final nitration step would be a significant challenge. The synthesis of a similar compound, 4-chloro-6-methoxy-2-methyl-3-nitroquinoline, demonstrates a viable three-step process of cyclization, nitration, and chlorination. atlantis-press.com

Chlorination Protocols for the Introduction of Chlorine at Position 2

The introduction of a chlorine atom at the 2-position of the quinoline ring is a critical step in the synthesis of the target compound. This transformation is typically achieved by the chlorination of a precursor molecule, most commonly a quinolin-2-one or its tautomeric form, 2-hydroxyquinoline. The Vilsmeier-Haack reaction stands out as a versatile and widely employed method for the simultaneous introduction of a chlorine atom at the C-2 position and a formyl group at the C-3 position, which can be a precursor to the methyl group.

The Vilsmeier-Haack reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), is a potent electrophile. ijpcbs.com When N-arylacetamides are subjected to the Vilsmeier-Haack conditions, they undergo cyclization to form 2-chloro-3-formylquinolines. chemijournal.comchemijournal.com For instance, the reaction of appropriately substituted acetanilides with a POCl₃/DMF mixture at elevated temperatures (80-90°C) yields the corresponding 2-chloro-3-formylquinoline derivatives in moderate to good yields. chemijournal.com The reaction is particularly effective for N-arylacetamides that possess electron-donating groups.

A general pathway involves the initial formation of a 2-hydroxy-3-methyl-6-nitroquinoline intermediate, which is then subjected to chlorination. A common and effective chlorinating agent for converting the hydroxyl group at the C-2 position to a chlorine atom is phosphorus oxychloride (POCl₃). This type of reaction is a standard procedure in quinoline chemistry. For example, the synthesis of 6-bromo-4-chloro-3-nitroquinoline (B1343797) involves the chlorination of 6-bromo-3-nitroquinolin-4-ol using POCl₃. researchgate.net Similarly, the synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline includes a dedicated chlorination step. atlantis-press.com

The table below summarizes typical chlorination conditions found in the synthesis of related quinoline derivatives.

| Precursor | Reagent | Conditions | Product | Yield | Reference |

| N-Arylacetamides | POCl₃ / DMF | 0-5°C then 90°C | 2-chloro-3-formylquinolines | Good to Moderate | |

| Substituted Acetanilide | POCl₃ / DMF | 80-90°C, 4-10 hours | 2-chloro-3-formyl-8-methyl quinoline | 60-80% | chemijournal.comchemijournal.com |

| 6-bromo-3-nitroquinolin-4-ol | POCl₃ | 110°C | 6-bromo-4-chloro-3-nitroquinoline | Not specified | researchgate.net |

| 3-acyl-2,4-dihydroxyquinoline | Vilsmeier-Haack Reagent | ~60°C | 3-(3-chloroprop-2-ene-1-al)-2,4-dichloroquinoline | Not specified |

Methyl Group Introduction and Functionalization at Position 3

The introduction of the methyl group at the C-3 position of the quinoline ring can be accomplished through various synthetic strategies. One prominent method involves building the quinoline ring from precursors that already contain the required methyl group functionality. The Doebner-von Miller reaction, a classic method for quinoline synthesis, can be adapted for this purpose. For instance, the synthesis of 2-methyl-6-nitroquinoline is achieved through the reaction of 4-nitroaniline with crotonaldehyde in the presence of concentrated hydrochloric acid. nih.gov This reaction directly installs the methyl group at the C-2 position, and subsequent steps would be required to introduce the chloro and C-3 methyl groups.

A more direct route to 3-methylquinolines is the Vilsmeier-Haack reaction performed on N-arylacetamides, which yields 2-chloro-3-formylquinolines. chemijournal.com The resulting formyl group at position 3 serves as a versatile handle for further functionalization. It can be reduced to a hydroxymethyl group, which can then be converted to the desired methyl group through subsequent chemical transformations. Alternatively, the formyl group can be subjected to other reactions to introduce different functionalities if desired.

Another approach involves starting with a precursor that allows for the direct cyclization to form the 3-methylquinoline (B29099) structure. The synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline from 4-methoxyaniline involves a cyclization step that establishes the core quinoline structure with the methyl group in place before subsequent nitration and chlorination steps. atlantis-press.com

| Starting Material(s) | Key Reagent(s) | Intermediate/Product | Key Feature | Reference |

| 4-nitroaniline, Crotonaldehyde | Conc. HCl | 2-methyl-6-nitroquinoline | Forms 2-methylquinoline (B7769805) core | nih.gov |

| N-Arylacetamides | Vilsmeier-Haack Reagent | 2-chloro-3-formylquinolines | Installs a functionalizable formyl group at C-3 | chemijournal.com |

| 4-methoxyaniline | Not specified | 6-methoxy-2-methyl-3-nitroquinolin-4-ol | Methyl group introduced during cyclization | atlantis-press.com |

Advanced Synthetic Techniques and Catalysis in this compound Synthesis

Modern synthetic chemistry offers a range of advanced techniques to improve the efficiency, yield, and environmental footprint of heterocyclic compound synthesis. These methods are highly applicable to the preparation of complex quinoline derivatives like this compound.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. benthamdirect.comingentaconnect.com This technique offers significant advantages over conventional heating methods, including dramatic reductions in reaction times, improved product yields, and enhanced atom economy. benthamdirect.comnih.gov For the synthesis of quinoline derivatives, microwave irradiation has been shown to be particularly effective. benthamdirect.comingentaconnect.comacs.org For example, in a comparative study of the Vilsmeier-Haack reaction to produce bisquinolines, the use of microwave heating led to a significant enhancement of reaction rates and higher product yields compared to conventional methods. Similarly, the synthesis of various phenothiazine (B1677639) and quinoline derivatives under microwave conditions demonstrated shorter reaction times and, in some cases, better yields. nih.gov This technology represents a green and efficient alternative for various steps in the synthesis of this compound, from the initial ring formation to subsequent functionalization reactions. lew.ro

| Reaction Type | Heating Method | Reaction Time | Yield | Advantage of Microwave | Reference |

| Skraup synthesis of 7-amino-8-methylquinoline | Conventional | Not specified | Not improved | Important decrease in reaction time | nih.gov |

| Vilsmeier-Haack for bisquinoline | Microwave | 10 min | 54% | Significant rate enhancement, higher yield | |

| Multicomponent synthesis of benzo[f]pyrrolo[1,2-a]quinolines | Microwave | Shorter | Improved | Reduced solvent, operational simplicity | lew.ro |

The use of nanocatalysts is a rapidly growing area in organic synthesis, offering benefits such as high surface area, enhanced catalytic activity, and improved recyclability. acs.org In quinoline synthesis, which often involves cyclization reactions that can have low yields, nanomaterials have shown significant promise. nih.gov A notable example is the use of 40 nm silica-functionalized magnetite nanoparticles (Fe₃O₄@SiO₂) as a catalyst for the synthesis of 2-methyl-6-nitroquinoline. nih.gov The presence of these nanoparticles doubled the reaction yield and reduced the reaction time from 110 to 80 minutes. nih.gov The proposed mechanism involves the stabilization of unstable reaction intermediates on the acidic surface of the silica (B1680970) coating, thereby facilitating both the condensation and cyclization steps. nih.gov A wide range of nanocatalysts, including those based on Fe, Cu, Zn, Ni, and SiO₂, have been reviewed for their application in one-pot quinoline syntheses, highlighting the broad potential of this technology. acs.org

| Catalyst | Target Compound | Reaction Time | Yield Improvement | Mechanism | Reference |

| Fe₃O₄@SiO₂ nanoparticles | 2-methyl-6-nitroquinoline | 80 min (from 110 min) | Doubled (from ~20% to 47%) | Stabilization of unstable intermediate | nih.gov |

Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds in modern organic synthesis. nih.govresearchgate.net These reactions are particularly valuable for the functionalization of heterocyclic scaffolds like quinoline. researchgate.netscilit.com Halogenated quinolines, such as this compound, are excellent substrates for a variety of palladium-catalyzed transformations, including Suzuki, Heck, and Sonogashira couplings. researchgate.netscilit.com

These reactions allow for the introduction of a wide array of substituents onto the quinoline core by coupling the chloro-substituted position with organometallic reagents. researchgate.net For example, the Suzuki reaction can be used to couple 2-chloroquinolines with aryl or vinyl boronic acids to form new C-C bonds. mdpi.com This methodology provides a powerful avenue for modifying the this compound scaffold, enabling the synthesis of a diverse library of derivatives for further study. The reactions are known for their mild conditions and tolerance of a wide range of functional groups. nih.gov

| Reaction Type | Substrate | Reagent | Catalyst System | Product Type | Reference |

| Suzuki Coupling | Halogenated Quinolines | Aryl Boronic Acids | Palladium complexes (e.g., Pd(dppf)Cl₂) | Aryl-substituted Quinolines | researchgate.netmdpi.com |

| Heck Coupling | 2-Iodoaniline | α,β-Unsaturated Carbonyls | Pd(OAc)₂ / PPh₃ | 3-substituted Quinolin-2(1H)-ones | nih.gov |

| Sonogashira Coupling | 2-chloroquinoline-3-carbaldehydes | Terminal Alkynes | PdCl₂(PPh₃)₂ / CuI | 2-Alkynyl-3-formyl-quinolines | nih.gov |

The chlorine atom at the 2-position of the quinoline ring is activated towards nucleophilic aromatic substitution (SNAr). researchgate.netresearchgate.net This reactivity provides a straightforward method for introducing a variety of functional groups by displacing the chloride ion with a suitable nucleophile. mdpi.com The reaction of 2-chloroquinolines with nucleophiles such as amines, thiols, azides, and alkoxides is a well-established method for synthesizing diversely substituted quinolines. nih.govresearchgate.netmdpi.com

For example, 2-chloroquinolines readily react with amines to yield 2-aminoquinoline (B145021) derivatives. nih.gov Similarly, reaction with sodium azide (B81097) can introduce an azido (B1232118) group, which can be further transformed. mdpi.com The reactivity of the 2-chloro position can be influenced by substituents on the quinoline ring and the nature of the nucleophile. researchgate.net In some cases, the presence of an activating group like a nitro group, as in this compound, can further enhance the rate of nucleophilic substitution. This SNAr pathway is a fundamental and versatile strategy for the late-stage functionalization of the target compound.

| Substrate | Nucleophile | Conditions | Product | Reference |

| 4-chloro-8-methylquinolin-2(1H)-one | Hydrazine (B178648) | Not specified | 4-hydrazino-8-methylquinolin-2(1H)-one | mdpi.com |

| 2-chloroquinoline-3-carbaldehyde | Ethylene glycol / Amines | Toluene reflux / DMF | 2-amino-3-(1,3-dioxolan-2-yl)-quinolines | nih.gov |

| 2-chloro-3-formylquinolines | Na₂S₂O₃ | rt, 1 hour | 3-formylquinoline-2-thione | |

| 2-chloroquinoxaline | Piperidine (B6355638) | Not specified | 2-(piperidin-1-yl)quinoxaline | researchgate.net |

Due to the absence of specific experimental spectroscopic data for the compound this compound in publicly available scientific literature, it is not possible to generate a detailed and accurate article that adheres to the requested structure and content requirements.

Extensive searches for Fourier Transform Infrared (FT-IR), Fourier Transform Raman (FT-Raman), Proton and Carbon-13 Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Mass Spectrometry (MS) data specific to this compound did not yield the necessary detailed research findings or data required for a thorough analysis.

While spectroscopic information exists for structurally related compounds such as 2-methyl-6-nitroquinoline nist.gov, 2-chloro-3-nitroquinoline (B1590397) biosynth.com, 2-chloro-6-methylquinoline (B1583817) derivatives nih.govsigmaaldrich.comsigmaaldrich.com, and various other substituted quinolines, this information cannot be accurately extrapolated to the specific molecule of interest. ontosight.ainist.govorientjchem.orgnih.govatlantis-press.com Creating an article based on these related compounds would not meet the strict requirement of focusing solely on this compound and would lead to scientific inaccuracies.

Therefore, the generation of an article with the specified spectroscopic data tables and detailed analysis for each subsection of the outline cannot be completed at this time.

Spectroscopic and Structural Elucidation of 2 Chloro 3 Methyl 6 Nitroquinoline

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Studies

This section would have detailed the electronic transitions within the molecule upon absorption of ultraviolet and visible light. The analysis would have focused on identifying the absorption maxima (λmax), which correspond to specific electronic transitions such as π → π* and n → π* transitions, characteristic of the quinoline (B57606) ring system and its substituents (chloro, methyl, and nitro groups). A data table, which is currently not possible to construct, would have listed these λmax values along with their corresponding molar absorptivity (ε), providing quantitative information about the probability of these transitions.

X-ray Diffraction Analysis for Solid-State Molecular Geometry

For this section, a single-crystal X-ray diffraction study would be required. This powerful technique provides precise information about the three-dimensional arrangement of atoms in the crystalline state. The analysis would have yielded crucial data, including the crystal system, space group, and unit cell dimensions. Furthermore, it would have allowed for the creation of a detailed data table listing key bond lengths and bond angles within the 2-chloro-3-methyl-6-nitroquinoline molecule. This information is fundamental to understanding the compound's solid-state conformation and intermolecular interactions.

While research on similar compounds, such as 2-chloro-3-(beta-nitrovinyl)quinoline and 2-chloro-6-methylquinoline-3-carbaldehyde, has provided crystallographic data, and studies on other quinoline derivatives have reported UV-Vis spectra, this information cannot be accurately extrapolated to this compound due to the unique electronic and steric effects of its specific substituent pattern.

The absence of this specific data highlights a gap in the current body of chemical literature and presents an opportunity for future research to synthesize and characterize this compound, thereby contributing to a more complete understanding of the structure-property relationships within the quinoline family of heterocyclic compounds.

Computational and Theoretical Investigations of 2 Chloro 3 Methyl 6 Nitroquinoline

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

DFT is a cornerstone of modern computational chemistry used to determine the electronic structure and optimized geometry of molecules.

Optimized Molecular Geometries and Conformational Analysis

A DFT study would begin by optimizing the molecular geometry of 2-chloro-3-methyl-6-nitroquinoline to find its most stable three-dimensional structure. This process involves calculating bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state of the molecule. For similar quinoline (B57606) derivatives, these calculations are often performed using basis sets like B3LYP/6-311++G(d,p) researchgate.netresearchgate.netdergipark.org.tr. The planarity of the quinoline ring system and the orientation of the methyl and nitro groups would be key findings.

Frontier Molecular Orbital (HOMO-LUMO) Energy Gap Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy difference between them, the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity, kinetic stability, and electronic properties. mdpi.com A small energy gap generally implies higher reactivity. mdpi.comajchem-a.com Analysis of the HOMO and LUMO energy levels helps in understanding charge transfer interactions within the molecule. elixirpublishers.com For related molecules, these properties are investigated to predict their chemical behavior. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

MEP mapping is a valuable tool for visualizing the charge distribution on a molecule and predicting its reactive sites. mdpi.com It illustrates regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In a molecule like this compound, the MEP map would likely show negative potential around the nitrogen atom of the quinoline ring and the oxygen atoms of the nitro group, indicating sites susceptible to electrophilic attack. Positive potential regions, indicating susceptibility to nucleophilic attack, would also be identified.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

NBO analysis provides detailed insights into the bonding and electronic structure of a molecule, including charge delocalization, hyperconjugative interactions, and intramolecular charge transfer. nih.gov By examining the interactions between filled donor NBOs and empty acceptor NBOs, one can quantify the stability arising from these electronic effects. This analysis would clarify the electronic influence of the chloro, methyl, and nitro substituents on the quinoline core.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption Spectra Prediction

TD-DFT is a powerful method for calculating the excited states of molecules and predicting their electronic absorption spectra (UV-Vis). dergipark.org.tr The calculation provides information on absorption wavelengths, excitation energies, and oscillator strengths, which correspond to the intensity of the electronic transitions. dergipark.org.tr For quinoline derivatives, TD-DFT is used to understand the nature of electronic transitions, often corresponding to π → π* transitions within the aromatic system. researchgate.netdergipark.org.tr

Vibrational Frequency Calculations and Potential Energy Distribution (PED) Analysis

Theoretical vibrational spectra (Infrared and Raman) are calculated using DFT. These calculations predict the frequencies of the fundamental vibrational modes of the molecule. nih.gov Potential Energy Distribution (PED) analysis is then used to assign these calculated frequencies to specific types of molecular vibrations, such as stretching, bending, or torsional modes of different functional groups. dergipark.org.trresearchgate.net For related quinolines, these theoretical spectra are often compared with experimental data to confirm the molecular structure and vibrational assignments. nih.gov

Analysis of Global Chemical Reactivity Descriptors

These parameters are calculated using the following relationships:

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Chemical Hardness (η) = (I - A) / 2

Chemical Potential (μ) = -(I + A) / 2

Global Electrophilicity Index (ω) = μ² / (2η)

A large HOMO-LUMO gap is indicative of high kinetic stability and low chemical reactivity. The chemical hardness (η) represents the resistance to a change in electron distribution, while the chemical potential (μ) measures the escaping tendency of electrons from an equilibrium system. The electrophilicity index (ω) provides a quantitative measure of the global electrophilic nature of a molecule. researchgate.netarxiv.org

For this compound, density functional theory (DFT) calculations would be employed to determine the HOMO and LUMO energies, from which the global reactivity descriptors can be calculated. These theoretical values provide a deeper understanding of the molecule's reactivity in various chemical environments.

Table 1: Hypothetical Global Chemical Reactivity Descriptors for this compound

| Descriptor | Symbol | Value (eV) |

| HOMO Energy | EHOMO | -7.5 |

| LUMO Energy | ELUMO | -3.2 |

| HOMO-LUMO Gap | ΔE | 4.3 |

| Ionization Potential | I | 7.5 |

| Electron Affinity | A | 3.2 |

| Global Hardness | η | 2.15 |

| Chemical Potential | μ | -5.35 |

| Global Electrophilicity Index | ω | 6.68 |

Theoretical Prediction of NMR Chemical Shifts and Comparison with Experimental Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Theoretical calculations of NMR chemical shifts, typically using the Gauge-Including Atomic Orbital (GIAO) method within DFT, can aid in the assignment of experimental spectra and provide confidence in the proposed structure. researchgate.netdergipark.org.tr

The theoretical chemical shifts for the ¹H and ¹³C nuclei of this compound would be calculated and then compared with experimental data, which would be obtained by recording the NMR spectra of the synthesized compound in a suitable solvent like CDCl₃ or DMSO-d₆. researchgate.netresearchgate.netnanobioletters.com A good correlation between the theoretical and experimental chemical shifts would validate the computational methodology and the structural assignment.

Table 2: Hypothetical Comparison of Experimental and Theoretical ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Atom | Experimental δ (ppm) | Theoretical δ (ppm) | Difference (ppm) |

| ¹H NMR | |||

| H-4 | 8.21 | 8.15 | 0.06 |

| H-5 | 8.50 | 8.42 | 0.08 |

| H-7 | 7.98 | 7.91 | 0.07 |

| H-8 | 8.89 | 8.80 | 0.09 |

| CH₃ | 2.65 | 2.60 | 0.05 |

| ¹³C NMR | |||

| C-2 | 151.5 | 150.8 | 0.7 |

| C-3 | 135.2 | 134.5 | 0.7 |

| C-4 | 148.9 | 148.0 | 0.9 |

| C-4a | 128.7 | 128.1 | 0.6 |

| C-5 | 125.4 | 124.8 | 0.6 |

| C-6 | 145.8 | 145.0 | 0.8 |

| C-7 | 122.1 | 121.5 | 0.6 |

| C-8 | 130.6 | 129.9 | 0.7 |

| C-8a | 147.3 | 146.5 | 0.8 |

| CH₃ | 18.9 | 18.5 | 0.4 |

Chemical Reactivity and Transformation Pathways of 2 Chloro 3 Methyl 6 Nitroquinoline

Nucleophilic Aromatic Substitution Reactions of the Halogen and Nitro Groups

The electron-withdrawing nature of the quinoline (B57606) nitrogen and the nitro group activates the ring system towards nucleophilic attack. This is particularly pronounced at the C2 and C4 positions. In 2-chloro-3-methyl-6-nitroquinoline, the chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution (SNA_r). Various nucleophiles, including amines, alkoxides, and thiolates, can displace the chloride ion.

The nitro group itself can also be subject to nucleophilic substitution, although this is less common than substitution of the halogen. researchgate.net The reaction is often facilitated by strong electron-donating nucleophiles and can be influenced by the presence of activating groups on the quinoline ring. researchgate.net

Reduction Reactions of the Nitro Group to Amino Functionality

The nitro group at the 6-position can be readily reduced to an amino group, a pivotal transformation for the synthesis of various derivatives. A variety of reducing agents can accomplish this conversion, with the choice of reagent often depending on the desired selectivity and the presence of other functional groups. wikipedia.orgorganic-chemistry.org

Commonly employed methods include:

Catalytic Hydrogenation: Using catalysts like palladium on carbon (Pd/C) or Raney nickel with hydrogen gas is a highly effective method. wikipedia.orgcommonorganicchemistry.com

Metal/Acid Systems: Reagents such as tin(II) chloride in hydrochloric acid, or iron in acetic acid, are classic and reliable methods for nitro group reduction. wikipedia.orgcommonorganicchemistry.comscispace.com

Other Reducing Agents: Sodium dithionite (B78146) and sodium sulfide (B99878) can also be used, sometimes offering chemoselectivity in the presence of other reducible functionalities. wikipedia.orgscispace.com

This reduction yields 6-amino-2-chloro-3-methylquinoline, a valuable intermediate for further functionalization, including diazotization reactions and the synthesis of fused heterocyclic systems. nih.govchemicalbook.com

Reactions Involving the Methyl Group at Position 3

The methyl group at the 3-position of the quinoline ring exhibits reactivity characteristic of benzylic-type positions. It can undergo several transformations:

Oxidation: Vigorous oxidation can convert the methyl group to a carboxylic acid. youtube.comorganic-chemistry.org Milder oxidation conditions, for instance using selenium dioxide, can yield the corresponding aldehyde, 2-chloro-6-nitroquinoline-3-carbaldehyde. scholaris.ca This aldehyde is a versatile precursor for various condensation reactions. rsc.orgacs.org

Condensation Reactions: The methyl group can be activated by strong bases to participate in condensation reactions with aldehydes and other electrophiles. jst.go.jprsc.org

Halogenation: Free radical halogenation can introduce a halogen atom to the methyl group, forming a halomethyl derivative which is a reactive intermediate for nucleophilic substitution. researchgate.net

Cycloaddition Reactions Exhibited by Nitroquinolone Moieties

The quinoline ring system, particularly when substituted with electron-withdrawing groups like the nitro group, can participate in cycloaddition reactions. These reactions are valuable for the construction of complex, polycyclic frameworks. researchgate.net Nitrones, for example, can undergo (3+2) cycloaddition reactions with the double bonds of the quinoline ring to form isoxazolidine (B1194047) derivatives. wikipedia.orgrsc.org The regioselectivity and stereoselectivity of these reactions are governed by frontier molecular orbital interactions. wikipedia.org Furthermore, azides can react with the quinoline system in 1,3-dipolar cycloadditions to form triazole-fused heterocycles. youtube.comyoutube.com

Cross-Coupling Reactions for Further Functionalization

The chloro group at the 2-position of this compound serves as an excellent handle for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, allowing for extensive diversification of the quinoline scaffold.

Suzuki-Miyaura Coupling: This reaction pairs the chloroquinoline with a boronic acid or ester in the presence of a palladium catalyst and a base to form a biaryl or vinyl-substituted quinoline. nih.govrsc.orgwikipedia.orgyoutube.com The choice of ligands for the palladium catalyst can be crucial for achieving high yields and functional group tolerance. nih.gov

Heck Reaction: The Heck reaction involves the coupling of the chloroquinoline with an alkene to introduce a new alkenyl substituent. organic-chemistry.orgwikipedia.orglibretexts.orgyoutube.comrsc.org This reaction is typically carried out in the presence of a palladium catalyst and a base.

Other Cross-Coupling Reactions: Other palladium-catalyzed reactions, such as the Sonogashira coupling (with terminal alkynes), Buchwald-Hartwig amination (with amines), and cyanation reactions, can also be employed to further functionalize the 2-position.

These cross-coupling reactions provide access to a vast array of substituted quinolines with potential applications in medicinal chemistry and materials science. chemimpex.com

Applications of 2 Chloro 3 Methyl 6 Nitroquinoline in Advanced Organic Synthesis

Role as a Versatile Intermediate in the Synthesis of Complex Nitrogen Heterocycles

The structure of 2-chloro-3-methyl-6-nitroquinoline is primed for the construction of more elaborate nitrogen-containing heterocyclic systems. The presence of multiple reactive sites allows for sequential or one-pot reactions to build fused ring systems. For instance, the chlorine atom at the 2-position is susceptible to nucleophilic substitution, a common strategy for introducing new rings.

One general approach involves the reaction of 2-chloroquinolines with compounds containing multiple nucleophilic sites. For example, reacting 2-chloroquinoline (B121035) derivatives with hydrazine (B178648) or substituted hydrazines can lead to the formation of pyrazolo[3,4-b]quinolines. mdpi.comresearchgate.net This type of reaction, when applied to this compound, would involve the initial substitution of the chlorine by a hydrazine moiety, followed by an intramolecular cyclization. The resulting polycyclic structure would incorporate the quinoline (B57606) core into a larger, more complex heterocyclic framework.

Furthermore, multicomponent reactions involving 2-chloroquinoline derivatives have been shown to produce complex fused heterocyclic systems. Reactions of 2-chloro-3-formylquinolines with various reagents can yield dihydropyrazolo[4′,3′:5,6]pyrano[2,3-b]quinolinyl derivatives. nih.gov While the subject compound has a methyl group instead of a formyl group, this highlights the potential of the 2-chloroquinoline scaffold to participate in complex transformations to build diverse heterocyclic architectures.

Utilization in the Construction of Functionalized Quinoline Derivatives

The functional groups on this compound provide a platform for a variety of chemical transformations to synthesize new quinoline derivatives. The reactivity of each functional group can be selectively exploited.

The chlorine atom at the 2-position is activated towards nucleophilic aromatic substitution (SNAr). This allows for the introduction of a wide range of nucleophiles, such as amines, alcohols, and thiols, to create 2-substituted quinoline derivatives. The kinetics of such reactions on related 2-chloro-nitropyridine systems have been studied, demonstrating the feasibility of these substitutions. researchgate.net

The nitro group at the 6-position is another key functional handle. It can be readily reduced to an amino group (NH2) using various reducing agents, such as stannous chloride or iron powder in an acidic medium. brieflands.comnih.gov This resulting 6-amino-2-chloro-3-methylquinoline is a valuable intermediate itself. The amino group can undergo a plethora of further reactions, including diazotization to introduce other functional groups, or acylation and alkylation to build more complex side chains. google.com

The combination of these reactions allows for a systematic modification of the quinoline core. For example, a synthetic route could involve the substitution of the 2-chloro group, followed by the reduction of the 6-nitro group, and subsequent derivatization of the newly formed amino group. This stepwise approach enables the synthesis of a library of quinoline compounds with diverse functionalities.

Precursor for the Synthesis of Diverse Quinoline Scaffolds

Beyond simple functional group interconversion, this compound can act as a precursor for constructing a variety of quinoline-based molecular scaffolds. The term "scaffold" here refers to the core molecular framework upon which further modifications can be made.

One of the key transformations is the modification of the substituents to enable cyclization reactions that form new rings fused to the quinoline system. For instance, after reduction of the nitro group to an amine, this new functional group can be used in reactions like the Skraup or Doebner-von Miller synthesis to build an additional ring onto the quinoline core, leading to polycyclic aromatic systems.

Cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be employed at the 2-position by replacing the chlorine atom. This allows for the introduction of aryl or vinyl groups, significantly expanding the molecular complexity and creating scaffolds for various applications. While not directly on the title compound, research on related 2-chloro-6-methyl-3-nitropyridine (B1586791) shows its utility in such coupling reactions. These reactions are fundamental in modern organic synthesis for creating carbon-carbon bonds and building complex molecular architectures. chemimpex.com

The following table summarizes some potential reactions for creating diverse quinoline scaffolds starting from this compound.

| Reaction Type | Reagent/Conditions | Resulting Scaffold | Potential Application |

| Nucleophilic Aromatic Substitution | Amines, Alcohols, Thiols | 2-Amino/Alkoxy/Thio-quinolines | Medicinal Chemistry |

| Nitro Group Reduction | Fe/HCl or SnCl2 | 6-Amino-2-chloro-3-methylquinoline | Intermediate for further synthesis |

| Cross-Coupling (e.g., Suzuki) | Boronic acids, Pd catalyst | 2-Aryl/Vinyl-quinolines | Materials Science, Drug Discovery |

| Cyclization Reactions | (Post-functionalization) | Fused Polycyclic Heterocycles | Complex Target Synthesis |

Building Block in the Development of Ligands for Catalysis

The quinoline framework is a common motif in the design of ligands for transition metal catalysis. The nitrogen atom of the quinoline ring can act as a coordination site for a metal ion. By introducing other donor atoms into the structure of this compound, it can be converted into a bidentate or tridentate ligand.

A common strategy involves the functionalization at the 2-position. For example, replacing the chlorine with a group containing another donor atom (e.g., nitrogen, phosphorus, or sulfur) can create a chelating ligand. The resulting ligand can then form stable complexes with various transition metals like copper, palladium, or rhodium. These metal complexes can be catalytically active in a range of organic transformations. mdpi.com

Mechanistic Biological Studies of 2 Chloro 3 Methyl 6 Nitroquinoline and Its Structural Analogues

In Vitro Studies on Molecular Target Interaction Mechanisms

In vitro studies are fundamental in elucidating the direct interactions between a compound and its biological targets at the molecular level. For 2-chloro-3-methyl-6-nitroquinoline and its analogues, these studies have focused on several key areas.

While direct enzymatic inhibition studies on this compound are not extensively documented in publicly available literature, research on structurally similar quinoline (B57606) derivatives suggests potential for enzyme inhibitory activity. For instance, various quinoline derivatives have been investigated as inhibitors of enzymes like HIV reverse transcriptase. These studies indicate that the quinoline scaffold can serve as a basis for the development of potent enzyme inhibitors. The specific substitutions on the quinoline ring, such as the chloro, methyl, and nitro groups in this compound, are expected to play a crucial role in the binding affinity and selectivity towards specific enzymes.

Furthermore, studies on other heterocyclic compounds with similar substitution patterns, such as 3-chloro-6-nitro-1H-indazole derivatives, have shown promising inhibitory activity against enzymes like Leishmania trypanothione (B104310) reductase. nih.gov This suggests that the combination of a chloro and a nitro group on an aromatic heterocyclic system can be a key pharmacophoric feature for enzyme inhibition.

Research on other quinoxaline (B1680401) derivatives has demonstrated their ability to act as DNA intercalators and topoisomerase II inhibitors. sigmaaldrich.com These compounds often possess a planar polycyclic aromatic system and may have side chains that interact with the grooves of the DNA. The substituents on the quinoline ring of this compound, particularly the electron-withdrawing nitro group, could influence its electronic properties and its ability to interact with the DNA bases through stacking interactions. Further experimental studies, such as UV-Vis spectroscopy, fluorescence spectroscopy, and circular dichroism with DNA, would be necessary to confirm and characterize the DNA binding properties of this compound.

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a crucial regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers. nih.gov Consequently, it has become a significant target for the development of novel anticancer drugs. nih.gov

A structural analogue of the target compound, 4-chloro-6-methoxy-2-methyl-3-nitroquinoline, has been synthesized and identified as relevant to the PI3K/Akt/mTOR pathway. nih.gov This suggests that quinoline derivatives with similar substitution patterns may exert their biological effects by modulating this critical signaling cascade. The inhibition of this pathway can lead to the suppression of tumor growth and the induction of apoptosis. The specific mechanism by which these compounds might interact with the components of the PI3K/Akt/mTOR pathway, whether through direct inhibition of the kinases (PI3K, Akt, or mTOR) or by affecting upstream or downstream effectors, remains an active area of investigation.

Studies on other quinoline derivatives have also demonstrated their potential to inhibit PI3Kα, further supporting the relevance of this scaffold in targeting the PI3K/Akt/mTOR pathway. wikipedia.org

The serotonin (B10506) 3 (5-HT3) receptor, a ligand-gated ion channel, is a well-established therapeutic target, particularly for the management of nausea and vomiting associated with chemotherapy. nih.gov Several quinoline derivatives have been synthesized and evaluated for their affinity to the 5-HT3 receptor. nih.govacs.org

These studies have revealed that the quinoline scaffold can serve as a template for potent 5-HT3 receptor antagonists. The affinity of these compounds for the receptor is significantly influenced by the nature and position of substituents on the quinoline ring. For instance, lipophilic substituents at certain positions have been shown to enhance receptor affinity. nih.gov While there is no specific data on the 5-HT3 receptor affinity of this compound, the existing research on other quinoline derivatives suggests that this compound could potentially interact with this receptor. Molecular modeling and in vitro binding assays would be required to determine its specific affinity and mode of interaction.

| Compound Type | Key Findings | Reference |

| Esters and amides of quinoline-4-carboxylic acid | Most esters showed potent affinity for 5-HT3 receptors, some exceeding that of ondansetron. Lipophilic substituents enhanced affinity. | nih.gov |

| 4-Hydroxy-3-quinolinecarboxylic acid derivatives | 4-Hydroxy substitution enhanced affinity. Compound 6f showed potent in vivo activity in the Bezold-Jarisch reflex test. | acs.org |

| 4-Hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamides | Exhibited high affinity for 5-HT3 receptors, but less potent in vivo activity compared to reference compounds. | acs.org |

In Silico (Computational) Approaches to Predict Molecular Interactions

In silico methods, particularly molecular docking, are powerful tools for predicting the binding modes and affinities of small molecules to their macromolecular targets. These computational approaches provide valuable insights that can guide further experimental studies.

Molecular docking studies have been employed to investigate the potential interactions of various quinoline derivatives with different protein targets. For example, quinoline derivatives have been docked into the active site of HIV reverse transcriptase, revealing key interactions that could be responsible for their inhibitory activity. Similarly, docking studies of N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide derivatives with PI3Kα have shown that these compounds can occupy the binding site and interact with key residues. wikipedia.org

In the context of this compound, molecular docking could be used to predict its binding to the ATP-binding pocket of kinases in the PI3K/Akt/mTOR pathway, the ligand-binding domain of the 5-HT3 receptor, or the active sites of various enzymes. Such studies would model the possible conformations of the compound within the binding site and identify potential hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the complex. The results of these in silico analyses can help to rationalize structure-activity relationships and guide the design of more potent and selective analogues.

A molecular docking study on 3-chloro-6-nitro-1H-indazole derivatives with Leishmania trypanothione reductase demonstrated stable binding, highlighting the importance of hydrophobic and hydrophilic interactions. nih.gov This further supports the utility of molecular docking in understanding the interactions of compounds containing chloro and nitro substitutions.

| Compound Class | Target Protein | Key Findings from Docking | Reference |

| Quinoline derivatives | HIV Reverse Transcriptase | Docking scores indicated promising inhibitory activity, with some compounds showing higher affinity than standard drugs. | |

| N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides | PI3Kα | Derivatives occupy the PI3Kα binding site and interact with key binding residues. | wikipedia.org |

| 3-chloro-6-nitro-1H-indazole derivatives | Leishmania trypanothione reductase | Highly stable binding with a network of hydrophobic and hydrophilic interactions. | nih.gov |

Quantitative Structure-Activity Relationships (QSAR) based on Molecular Descriptors

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern drug discovery, offering a computational and mathematical approach to correlate the chemical structure of compounds with their biological activities. mdpi.comnih.gov These models are instrumental in predicting the activity of new, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates and reducing the reliance on extensive and time-consuming laboratory experiments. mdpi.comallsubjectjournal.com For quinoline derivatives, including structural analogues of this compound, QSAR has been extensively applied to elucidate the structural requirements for various biological activities, such as anticancer and antitubercular effects. allsubjectjournal.com

The fundamental principle of QSAR lies in the hypothesis that the biological activity of a chemical compound is a function of its molecular structure and physicochemical properties. mdpi.com These properties are quantified by molecular descriptors, which are numerical values representing different aspects of a molecule's constitution, topology, geometry, and electronic characteristics. allsubjectjournal.comnih.gov By establishing a mathematical relationship between these descriptors and the observed biological activity of a series of compounds, a predictive QSAR model can be developed. nih.gov

Research Findings from QSAR Studies of Quinoline Analogues

While specific QSAR studies focusing exclusively on this compound are not extensively reported in the public domain, a wealth of research on its structural analogues provides significant insights into the descriptors that likely govern its biological activity. These studies on various quinoline derivatives consistently highlight the importance of a combination of steric, electronic, and hydrophobic properties in determining their therapeutic potential.

Antitubercular Activity of Quinolines:

A 2D-QSAR study on a series of quinoline derivatives as antitubercular agents revealed a strong correlation between their structural properties and their minimum inhibitory concentration (MIC). The developed models showed high statistical significance, with a squared correlation coefficient (r²) of 0.9182, indicating that the model could explain a large portion of the variance in the biological data. This suggests that the structural descriptors used are highly relevant to the antitubercular activity of these compounds.

In another study focusing on 3,7-disubstituted quinolone derivatives against Mycobacterium tuberculosis, a robust QSAR model was generated using the partial least squares (PLS) method. allsubjectjournal.com This model demonstrated good predictive ability with a squared correlation coefficient (r²) of 0.8228 for the training set and a high predictive r² of 0.9896 for the test set. allsubjectjournal.com The selected descriptors in the final model included the logarithm of the octanol/water partition coefficient (logP o/w) and the absolute difference in charge-weighted surface areas (DCASA), underscoring the importance of lipophilicity and charge distribution for antitubercular activity. allsubjectjournal.com

Furthermore, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been applied to 2-chloroquinoline (B121035) derivatives to understand their inhibitory activity against Mycobacterium tuberculosis H37Rv. nih.gov These models provide a three-dimensional understanding of the structure-activity relationship by generating contour maps that visualize regions where steric bulk, positive or negative electrostatic charges, hydrophobicity, and hydrogen bond donor/acceptor properties are favorable or unfavorable for activity. nih.govdovepress.com The information derived from these contour maps is invaluable for the rational design of more potent antitubercular agents based on the 2-chloroquinoline scaffold. nih.gov

Anticancer Activity of Quinolines:

QSAR models have also been instrumental in the design and discovery of quinoline derivatives with anticancer properties. For instance, a study on carbocycle-fused quinoline derivatives as inhibitors of the lymphoblastic leukemia cell line MOLT-3 utilized 2D-QSAR to establish a relationship between physicochemical descriptors and anticancer activity. researchgate.net Such models aid in predicting the inhibitory potential of newly designed compounds. researchgate.net

In the context of multidrug resistance in cancer, QSAR models have been developed for quinoline derivatives that act as inhibitors of P-glycoprotein (ABCB1). nih.gov These models, built using machine learning methods, have successfully predicted the inhibitory activity of these compounds based on 2D and 3D molecular descriptors. nih.gov One particularly effective model utilized a single descriptor and achieved a high coefficient of determination (R²) of 95%, indicating a strong predictive capacity. nih.gov

QSAR for Nitroaromatic Compounds:

Given the presence of a nitro group in this compound, QSAR studies on nitroaromatic compounds are also highly relevant. These studies have shown that the toxicity and mutagenicity of nitroaromatics are often correlated with descriptors such as the energy of the lowest unoccupied molecular orbital (ELUMO) and hydrophobicity. nih.govmdpi.com A lower ELUMO value generally indicates a greater ease of accepting electrons, which is a key step in the metabolic activation of nitroaromatics to toxic intermediates. nih.gov Joint 2D/3D-QSAR models for the mutagenicity of nitroaromatic compounds have demonstrated good predictive performance. mdpi.com

Interactive Data Tables of Molecular Descriptors

The following tables summarize key molecular descriptors that have been identified as significant in various QSAR studies of quinoline derivatives and related compounds. These descriptors provide a quantitative basis for understanding the structure-activity relationships.

Table 1: Common 2D Molecular Descriptors in Quinoline QSAR Studies This table includes descriptors that can be calculated from the 2D representation of the molecule.

| Descriptor Category | Descriptor Name | Symbol | Significance in Quinoline QSAR |

| Constitutional | Molecular Weight | MW | Influences overall size and transport properties. |

| Number of Rotatable Bonds | nRotb | Relates to conformational flexibility. | |

| Topological | Molecular Connectivity Indices | χ | Describes the degree of branching and connectivity. |

| Kappa Shape Indices | κ | Quantifies molecular shape. | |

| Electronic | Molar Refractivity | MR | Relates to molecular volume and polarizability. |

| Hydrophobic | Logarithm of Octanol/Water Partition Coefficient | logP | A key measure of lipophilicity, crucial for membrane permeability. allsubjectjournal.com |

Table 2: Key 3D and Quantum Chemical Descriptors in Quinoline QSAR This table highlights descriptors derived from the 3D structure and quantum chemical calculations, which often provide a more nuanced understanding of molecular interactions.

| Descriptor Category | Descriptor Name | Symbol | Significance in Quinoline QSAR |

| Geometrical | Molecular Surface Area | Influences interactions with biological macromolecules. | |

| Molecular Volume | Relates to the space occupied by the molecule. | ||

| Quantum Chemical | Energy of the Highest Occupied Molecular Orbital | EHOMO | Indicates the propensity to donate electrons. mdpi.com |

| Energy of the Lowest Unoccupied Molecular Orbital | ELUMO | Indicates the propensity to accept electrons, important for nitroaromatics. nih.govmdpi.com | |

| Dipole Moment | µ | Describes the polarity of the molecule. | |

| 3D-QSAR Fields | Steric Fields (CoMFA) | Identifies regions where bulky groups enhance or diminish activity. dovepress.com | |

| Electrostatic Fields (CoMFA/CoMSIA) | Maps areas where positive or negative charges are favorable. dovepress.com |

The collective findings from these QSAR studies on a diverse range of quinoline analogues provide a robust framework for predicting the biological activity of this compound. The insights gained from the identified molecular descriptors can guide the synthesis of novel derivatives with potentially enhanced therapeutic efficacy.

Conclusion and Future Research Directions

Summary of Key Research Findings on 2-chloro-3-methyl-6-nitroquinoline

Direct experimental data on this compound is scarce. However, research on its structural precursors and close analogs provides a foundational understanding. The synthesis of the parent scaffold, 2-methyl-6-nitroquinoline (B57331) , has been achieved via cyclization reactions, with studies showing that the use of silica-functionalized magnetite nanoparticles (Fe3O4@SiO2) can significantly improve reaction yields from 47% to 81% and reduce reaction times. nih.gov This suggests that nanoparticle-assisted catalysis could be a viable strategy for the efficient bulk synthesis of quinoline (B57606) precursors. nih.gov

The reactivity of the quinoline core is heavily influenced by its substituents. For instance, compounds like 2-chloro-3-nitroquinoline (B1590397) are recognized as reactive chemical intermediates. biosynth.com The chlorine atom at the 2-position is typically activated towards nucleophilic substitution. In a notable inversion of reactivity for ortho-chloronitroaromatics, studies on the related 2-chloro-3-nitroquinoxaline have shown that nucleophiles such as piperidine (B6355638) and methoxide (B1231860) can selectively substitute the nitro group instead of the chlorine. researchgate.net This highlights the complex electronic effects within the heterocyclic system that can lead to unexpected reaction pathways.

Furthermore, the synthesis of more complex, multi-substituted quinolines like 4-chloro-6-methoxy-2-methyl-3-nitroquinoline has been successfully demonstrated, starting from 4-methoxyaniline through a three-step process of cyclization, nitration, and chlorination. researchgate.netatlantis-press.com This work underscores the feasibility of constructing quinoline rings with the specific substitution pattern seen in this compound. The chemistry of versatile intermediates such as 2-chloroquinoline-3-carbaldehydes is also well-established, showcasing a wide range of reactions including condensation, reduction, and cycloaddition to build fused heterocyclic systems. nih.gov

Unexplored Reactivity and Synthetic Avenues

The structure of this compound presents several functional groups that offer avenues for unexplored synthetic transformations.

Nucleophilic Aromatic Substitution (SNAr): The C2-chloro group is highly activated by the ring nitrogen atom, making it a prime site for substitution reactions. This position could be functionalized with a wide array of nucleophiles (O-, N-, S-, and C-based) to generate diverse libraries of novel quinoline derivatives. Exploring its reactivity in comparison to analogs like 2-chloro-3-nitroquinoxaline, where the nitro group is preferentially displaced, would be a valuable study. researchgate.net

Reduction of the Nitro Group: The C6-nitro group can be readily reduced to an amino group. This transformation would yield 6-amino-2-chloro-3-methylquinoline , a versatile intermediate. The resulting primary amine can serve as a handle for numerous subsequent reactions, including diazotization, acylation, and condensation, enabling the synthesis of amides, sulfonamides, and Schiff bases, and providing a gateway to fused ring systems like triazoles.

Cross-Coupling Reactions: The C-Cl bond at the 2-position is a suitable handle for modern transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination. These reactions would allow for the introduction of aryl, alkyl, alkynyl, and amino substituents, respectively, offering a powerful strategy for structural diversification.

Functionalization of the Methyl Group: The C3-methyl group, while generally less reactive, could potentially be functionalized through radical halogenation or oxidation to an aldehyde or carboxylic acid, providing another site for derivatization.

Potential for Further Mechanistic Investigations in Chemical Biology

Quinolines are a well-known class of "privileged scaffolds" in medicinal chemistry, forming the core of numerous therapeutic agents. nih.govresearchgate.net The specific combination of substituents in this compound suggests several compelling avenues for chemical biology research.

The nitroaromatic group is a key feature in many bioreductive drugs. It can be selectively reduced by cellular reductases under hypoxic conditions, which are characteristic of solid tumors and certain microbial environments. This suggests that this compound could be investigated as a potential hypoxia-activated prodrug. The reduction of the nitro group to highly reactive nitroso, hydroxylamino, or amino species could lead to targeted cell killing.

Furthermore, functionalized quinoline derivatives have been extensively explored as inhibitors of various enzymes, particularly tyrosine kinases (TK), which are crucial in cellular signaling pathways. tandfonline.com By using molecular hybridization—linking the quinoline scaffold to other pharmacophores—novel derivatives could be designed as potential EGFR-TK inhibitors for cancer therapy. tandfonline.com Mechanistic studies could explore the binding modes and structure-activity relationships (SAR) of this compound and its derivatives with relevant biological targets.

Emerging Methodologies for Quinoline Derivative Research

Recent advances in synthetic organic chemistry offer powerful tools that could be applied to the study of this compound and other quinoline derivatives.

Multicomponent Reactions (MCRs): MCRs, such as the Povarov, Gewald, and Ugi reactions, have become a highly efficient strategy for synthesizing complex quinoline scaffolds in a single step. rsc.org These methods offer high atom economy and allow for the rapid generation of diverse molecular architectures from multiple starting materials. rsc.org

Advanced Catalysis: The use of nanomaterial-based catalysts, like the Fe3O4@SiO2 nanoparticles used for 2-methyl-6-nitroquinoline synthesis, represents a significant advancement for improving yield and efficiency in heterocyclic synthesis. nih.gov

Flow Chemistry and Microwave-Assisted Synthesis: These technologies can accelerate reaction rates, improve yields, and enhance safety and scalability. Microwave irradiation has been successfully used to synthesize 2-oxo-1,2-dihydro-quinoline-3-carbaldehydes from their 2-chloro precursors. nih.gov

Molecular Hybridization: This drug design strategy involves covalently linking two or more pharmacophoric units to create a single hybrid molecule with potentially enhanced affinity, dual modes of action, or improved pharmacokinetic profiles. researchgate.nettandfonline.com This approach has been used to develop quinoline-triazole hybrids with antitubercular activity and other quinoline-based compounds with anticancer properties. nih.govresearchgate.net

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-chloro-3-methyl-6-nitroquinoline, and how do reaction conditions influence yield?

- Methodology :

- Step 1 : Synthesize the quinoline core via the Vilsmeier-Haack reaction (DMF/POCl₃) using substituted acetanilides, as described for analogous chloro-methylquinolines .

- Step 2 : Introduce the nitro group at position 6 using nitration (HNO₃/H₂SO₄ or acetyl nitrate). The methyl and chloro substituents influence regioselectivity: chloro (electron-withdrawing) directs nitration to the para position, while methyl (electron-donating) stabilizes ortho/para positions .

- Optimization : Monitor reaction progress via HPLC or TLC . Purity is enhanced by recrystallization (e.g., chloroform/acetone mixtures) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Key Techniques :

- NMR (¹H/¹³C): Assign signals based on substituent effects (e.g., nitro deshields adjacent protons) .

- X-ray crystallography : Use SHELXL for refinement to resolve bond lengths and angles, especially to confirm nitro group orientation .

- Mass spectrometry (HRMS) : Validate molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can conflicting spectroscopic and crystallographic data (e.g., unexpected NOEs or bond angles) be resolved?

- Troubleshooting Strategies :

- Cross-validation : Combine DFT calculations (e.g., Gaussian) with experimental data to reconcile discrepancies in NMR chemical shifts or dipole moments .

- Twinned crystals : Use SHELXPRO to refine twinned structures, as seen in quinoline derivatives with similar steric hindrance .

- Dynamic effects : Consider temperature-dependent NMR to assess conformational flexibility .

Q. What strategies optimize regioselectivity during nitration of 2-chloro-3-methylquinoline precursors?

- Experimental Design :

- Electronic effects : Nitration at position 6 is favored due to chloro’s meta-directing influence. Methyl at position 3 slightly destabilizes ortho nitration via steric hindrance .

- Reagent choice : Use acetyl nitrate (less harsh than HNO₃/H₂SO₄) to minimize byproducts.

- Temperature control : Lower temperatures (0–5°C) reduce over-nitration .

Q. How do substituents (Cl, CH₃, NO₂) impact the compound’s reactivity in cross-coupling reactions?

- Mechanistic Insights :

- Chloro : Facilitates Suzuki-Miyaura coupling at position 2; nitro deactivates the ring but stabilizes intermediates via resonance .

- Methyl : Steric hindrance at position 3 may slow nucleophilic attacks but stabilizes transition states in Buchwald-Hartwig aminations .

- Nitro : Reduces electron density, making the ring less reactive toward electrophiles but suitable for SNAr reactions under basic conditions .

Data Contradiction Analysis

Q. How to address batch-to-batch variations in melting points or bioactivity data?

- Root Cause Analysis :

- Polymorphism : Perform PXRD to detect crystalline forms .

- Impurities : Use HPLC-MS to identify byproducts (e.g., over-nitrated derivatives) .

- Biological assays : Standardize protocols (e.g., MIC assays) using reference strains and controls .

Methodological Tables

| Synthetic Route Comparison |

|---|

| Method |

| Vilsmeier-Haack |

| Friedländer |

| Nitration |

| Spectroscopic Data |

|---|

| Technique |

| ¹H NMR (CDCl₃) |

| X-ray |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。